molecular formula C14H19ClN6O B1149238 Ziagen CAS No. 136777-48-5

Ziagen

Katalognummer: B1149238
CAS-Nummer: 136777-48-5
Molekulargewicht: 322.79 g/mol
InChI-Schlüssel: QXNOPHSMRJNHHG-SCYNACPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Abacavir has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .

Mode of Action

Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .

Pharmacokinetics

Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .

Result of Action

The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .

Safety and Hazards

Ziagen is associated with hypersensitivity reactions (allergic reactions) that usually occur within the first 6 weeks of treatment and can be life-threatening. The risk of hypersensitivity is higher in patients who have the HLA-B*5701 gene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of abacavir involves several key steps:

Industrial Production Methods

Industrial production of abacavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

Abacavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of abacavir, which can have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Abacavir

Abacavir is unique due to its specific molecular structure, which allows it to be highly effective in inhibiting reverse transcriptase. It also has a favorable pharmacokinetic profile, with good bioavailability and a relatively long half-life, making it suitable for once-daily dosing .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziagen involves the conversion of guanosine to abacavir through a series of chemical reactions.", "Starting Materials": [ "Guanosine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Chloroacetic acid", "Sodium methoxide", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Guanosine is treated with sodium hydroxide and hydrochloric acid to form guanine.", "Guanine is then reacted with methanol and acetic anhydride to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine is then treated with sodium bicarbonate and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate is then reduced with sodium borohydride and acetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether is then reacted with sodium methoxide and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine is then treated with sulfuric acid and sodium nitrite to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate is then reacted with sodium azide and hydrogen gas in the presence of palladium on carbon to form abacavir.", "Abacavir is then purified and formulated into Ziagen tablets." ] }

CAS-Nummer

136777-48-5

Molekularformel

C14H19ClN6O

Molekulargewicht

322.79 g/mol

IUPAC-Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1

InChI-Schlüssel

QXNOPHSMRJNHHG-SCYNACPDSA-N

Isomerische SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Kanonische SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.